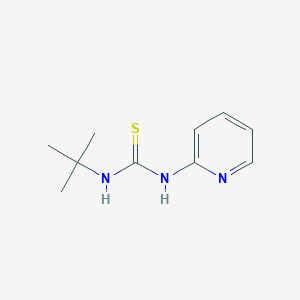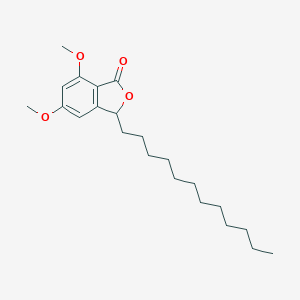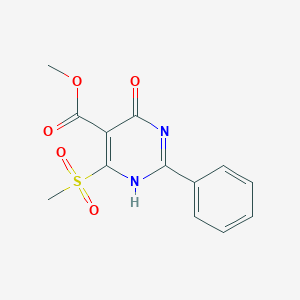![molecular formula C17H22N4O B286455 N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B286455.png)
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key signaling pathway that regulates cell growth, survival, and metabolism. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. AZD5363 has been the focus of much scientific research due to its potential as a therapeutic agent for these diseases.
Mécanisme D'action
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide inhibits the PKB pathway by binding to the ATP-binding site of PKB. This prevents the activation of downstream signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting the PKB pathway, this compound can induce cell death in cancer cells and improve insulin sensitivity in diabetes.
Biochemical and physiological effects:
In preclinical models, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and sensitize tumors to chemotherapy. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake. In cardiovascular disease, this compound has been shown to reduce atherosclerotic plaque formation and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide is its specificity for the PKB pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity at high doses. Careful dose selection and monitoring is required in preclinical and clinical studies.
Orientations Futures
There are several future directions for the study of N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide. In cancer, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other therapies. In diabetes, clinical studies are needed to determine the safety and efficacy of this compound in humans. In cardiovascular disease, further studies are needed to determine the long-term effects of this compound on atherosclerotic plaque formation and cardiac function. Additionally, the potential of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored.
Méthodes De Synthèse
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis of this compound has been described in several publications, including a patent application by AstraZeneca.
Applications De Recherche Scientifique
N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-benzimidazole-4-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular disease. In cancer, this compound has shown promise as a single agent and in combination with other therapies. In preclinical models of breast cancer, this compound has been shown to inhibit tumor growth and sensitize tumors to chemotherapy. In prostate cancer, this compound has been shown to inhibit the growth of androgen receptor-positive tumors. In combination with other therapies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in preclinical models. In cardiovascular disease, this compound has been shown to reduce atherosclerotic plaque formation and improve cardiac function in preclinical models.
Propriétés
Formule moléculaire |
C17H22N4O |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-12-4-2-5-13(21)9-11(8-12)20-17(22)14-6-3-7-15-16(14)19-10-18-15/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,18,19)(H,20,22) |
Clé InChI |
NYLAIKCFWFAAIL-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
SMILES canonique |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydrazino-1H-[1,2,3]triazolo[4,5-d]pyridazin-4-yl methyl ether](/img/structure/B286372.png)
![2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile](/img/structure/B286374.png)
![4-methoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286376.png)
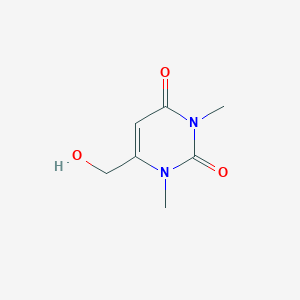
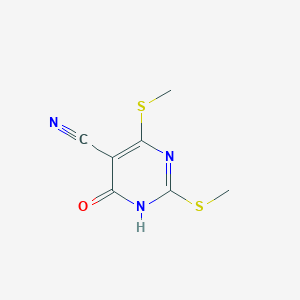
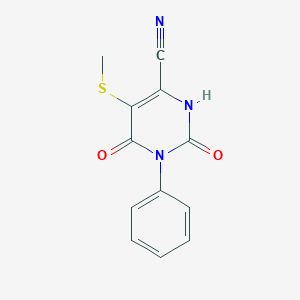
![9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione](/img/structure/B286384.png)
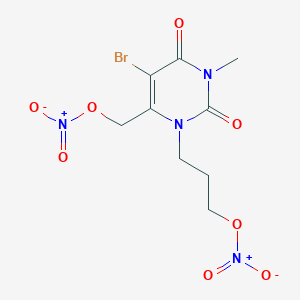
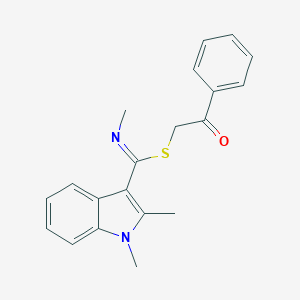
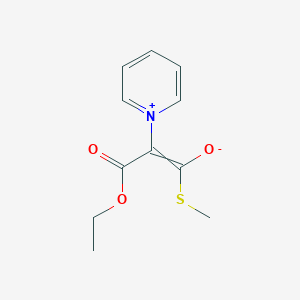
![N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide](/img/structure/B286393.png)
